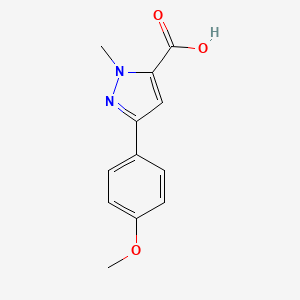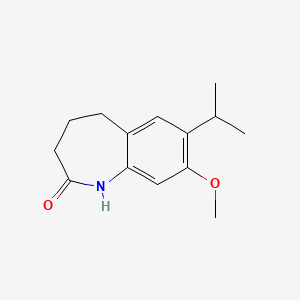
5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H12N2O3 and its molecular weight is 232.239. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
5-(4-Methoxyphenyl)-2-methylpyrazole-3-carboxylic acid and its derivatives show promise as corrosion inhibitors. For instance, studies have demonstrated their effectiveness in preventing corrosion of mild steel in acidic solutions, such as hydrochloric acid (HCl). These compounds function by forming a protective layer on the metal surface, thus reducing the rate of corrosion. This application is particularly relevant in industries where metal preservation is critical (Yadav et al., 2016).
Synthesis of Novel Compounds
The compound is used as a precursor in the synthesis of novel chemical structures, like Indole-Benzimidazole derivatives. These derivatives are created through condensation reactions, showcasing the compound's versatility in organic synthesis and its potential use in creating new molecules with diverse applications (Wang et al., 2016).
Organic Reaction Studies
This compound derivatives are studied in various organic reactions, like the abnormal Diels–Alder reaction. Such research helps in understanding the mechanistic aspects of organic reactions and potentially leads to the development of new synthetic methodologies (Ibata et al., 1992).
Anticonvulsant Activity
Derivatives of this compound have been synthesized and tested for anticonvulsant activities. Research indicates some of these derivatives can block sodium channels in a frequency-dependent manner, suggesting potential use in the development of new anticonvulsant drugs (Unverferth et al., 1998).
Antimicrobial Activity
Compounds related to this compound have been investigated for their antimicrobial properties. Some derivatives have shown significant inhibition of bacterial growth, hinting at their potential in developing new antimicrobial agents (Nagaraj et al., 2018).
Mecanismo De Acción
Target of action
Compounds with similar structures, such as pyrazoles and phenyl groups, often interact with various enzymes and receptors in the body .
Mode of action
The mode of action would depend on the specific target. For instance, if the compound were to interact with an enzyme, it might inhibit or enhance the enzyme’s activity. The methoxyphenyl group could potentially interact with the active site of the target, influencing its function .
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Similar compounds have been found to influence pathways related to inflammation and cancer .
Pharmacokinetics
Factors such as its size, polarity, and solubility would influence its bioavailability .
Result of action
The molecular and cellular effects would depend on the compound’s specific target and mode of action. For example, if the compound were to inhibit a particular enzyme, it could lead to decreased production of a specific metabolite .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s interaction with its target .
Propiedades
IUPAC Name |
5-(4-methoxyphenyl)-2-methylpyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3/c1-14-11(12(15)16)7-10(13-14)8-3-5-9(17-2)6-4-8/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOBKJSBBATDEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[6-(Benzylsulfanyl)pyridazin-3-yl]aniline](/img/structure/B2936423.png)


![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-2-phenoxyacetamide](/img/structure/B2936431.png)

![1-(3,4-Dichlorophenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2936433.png)
![ethyl 6-methyl-8-oxo-7H,8H-imidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2936436.png)

![1,1-difluoro-N-phenyl-6-azaspiro[2.5]octane-6-carboxamide](/img/structure/B2936439.png)
![(2S)-2-[4-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2936440.png)

![(1R,3R)-3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine;hydrochloride](/img/structure/B2936442.png)
![4-[(4-Nitro-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B2936444.png)

